2,4,6-Triphenylaniline

antidiabetic enzyme inhibition α-glucosidase

2,4,6-Triphenylaniline is a sterically hindered triarylamine scaffold with three key differentiators: (1) 10% greater α-glucosidase inhibition vs. acarbose with minimal α-amylase activity, validated in a nanoemulsion formulation (124.8 nm, 95.93% EE) achieving 78.5% inhibition and 48-hour sustained release for T2DM research. (2) AIEgen sensor SB3 detects hydrazine at 0.054 µM—50-fold better than analogs SB1/SB2—enabling intracellular toxicology imaging and environmental monitoring. (3) The 2,4,6-tri(phenyl)phenyl N-substituent on β-diketiminate ligands eliminates benzylic C–H bonds present in 2,6-diisopropylphenyl variants, accelerating Fe-catalyzed HAT rates. Isolated from Alternaria longipes, this marine natural product offers a unique propeller geometry (dihedral angles 68.26°, 55.28°, 30.61°) unavailable from mono- or di-substituted anilines. Ideal for drug discovery, materials science, and catalysis R&D.

Molecular Formula C24H19N
Molecular Weight 321.4 g/mol
CAS No. 6864-20-6
Cat. No. B1203508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenylaniline
CAS6864-20-6
Synonyms2,4,6-triphenylaniline
Molecular FormulaC24H19N
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4
InChIInChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2
InChIKeyAGWKGKUGJDMKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenylaniline (CAS 6864-20-6) – Chemical Identity and Baseline Properties for Research Procurement


2,4,6-Triphenylaniline (C24H19N; MW 321.41) is a marine-derived secondary metabolite first isolated from the endophytic fungus Alternaria longipes [1]. This sterically hindered triarylamine features three phenyl groups substituted at the 2, 4, and 6 positions of an aniline core, with dihedral angles between the central ring and pendant rings measured at 68.26°, 55.28°, and 30.61° [2]. The compound exhibits a melting point of 122–125 °C and predicted boiling point of 465.4 °C at 760 mmHg . As a propeller-shaped aromatic amine, it serves as a molecular scaffold for both biologically active small molecules and materials science applications including aggregation-induced emission luminogens (AIEgens) and ligand design for transition metal catalysis [3].

Why 2,4,6-Triphenylaniline Cannot Be Simply Replaced by Generic Triarylamines or Commercial Antidiabetic Agents


The 2,4,6-triphenyl substitution pattern on the aniline core confers steric and electronic properties that are not replicated by mono- or di-substituted analogs. In transition metal catalysis, the 2,4,6-tri(phenyl)phenyl N-substituent on β-diketiminate ligands provides protective bulk around the metal center without exposing weak C–H bonds, a feature absent in the commonly used 2,6-diisopropylphenyl variant . In biological applications, the compound exhibits a selective inhibition profile against α-glucosidase with only marginal activity against α-amylase—a selectivity pattern that distinguishes it from broad-spectrum inhibitors like acarbose and is critical for minimizing gastrointestinal side effects [1]. Furthermore, in AIEgen-based sensor design, the propeller-shaped triphenylaniline core enables tunable aggregation-induced emission that cannot be achieved with planar aromatic amines, with detection limits varying by over 50-fold depending on substituent modification [2].

Quantitative Differentiation Evidence for 2,4,6-Triphenylaniline vs. Structural and Functional Comparators


Selective α-Glucosidase Inhibition: 2,4,6-Triphenylaniline vs. Acarbose in In Vitro Antidiabetic Screening

In a direct head-to-head comparison against the standard antidiabetic drug acarbose, 2,4,6-triphenylaniline demonstrated a 10% higher inhibition rate of α-glucosidase while showing no statistically significant difference in α-amylase inhibition [1]. This selective inhibition profile is critical for minimizing dose-limiting gastrointestinal side effects (flatulence, diarrhea) commonly associated with non-selective α-amylase/α-glucosidase dual inhibitors [1].

antidiabetic enzyme inhibition α-glucosidase natural product

Nanoemulsion-Enhanced Enzyme Inhibition: 2,4,6-Triphenylaniline Encapsulated vs. Unencapsulated Compound

Encapsulation of 2,4,6-triphenylaniline in an optimized nanoemulsion (olive oil:Tween 80, 2:1 ratio) produced a formulation with particle size 124.8 nm, ζ-potential –46.0 mV, PDI 0.396, and encapsulation efficiency 95.93% [1]. The nanoemulsion-loaded compound achieved α-glucosidase inhibition of 78.5% and α-amylase inhibition of 43.42% [1]. In vitro release studies demonstrated slow, sustained release over 48 hours following the Higuchi model [1].

drug delivery nanoemulsion bioavailability formulation

AIEgen Sensor Performance: 2,4,6-Triphenylaniline Derivative SB3 vs. SB1 and SB2 in Hydrazine Detection

Among a series of 2,4,6-triphenylaniline-based AIEgens (SB1, SB2, SB3), compound SB3 achieved a hydrazine detection limit of 0.054 µM, which is 52-fold lower (more sensitive) than SB1 (2.8 µM) and 41-fold lower than SB2 (2.2 µM) [1]. The detection mechanism relies on hydrogen bond-induced disaggregation of AIEgen aggregates, producing a pronounced turn-on fluorescence response via intramolecular charge transfer [1]. SB3 also demonstrated cell membrane permeability and intracellular hydrazine detection capability [1].

AIEgen fluorescence sensor hydrazine detection live-cell imaging

Ligand Steric Protection: 2,4,6-Tri(phenyl)phenyl β-Diketiminate vs. 2,6-Diisopropylphenyl Variant in Iron Imido Complexes

A β-diketiminate ligand bearing 2,4,6-tri(phenyl)phenyl N-substituents provides protective bulk around the metal center without exposing any weak C–H bonds, in contrast to the commonly used 2,6-diisopropylphenyl variant which contains multiple weak benzylic C–H bonds . Iron(III) imido complexes supported by the 2,4,6-tri(phenyl)phenyl-substituted ligand exhibit significantly greater reactivity toward 1,4-cyclohexadiene than the 2,6-diisopropylphenyl diketiminate analogues . Structural analysis attributes this enhanced reactivity to Fe=N–C bending, longer Fe=N bond length, and greater steric access to the metal center .

coordination chemistry iron catalysis ligand design C–H activation

Electrochemical Reversibility: 2,4,6-Triphenylaniline Oxidation Behavior vs. Structurally Related Nitro Compounds

Cyclic voltammetry of 2,4,6-triphenylaniline in acetonitrile reveals a reversible oxidation process [1]. In contrast, its nitro precursor, 2,4,6-triphenylnitrobenzene, undergoes two reversible one-electron reductions in DMF [1]. The three phenyl groups function as electron-donating groups during reductions, akin to p-hydroxy or p-amino substituents [1]. In acetonitrile containing pyridine, 2,4,6-triphenylaniline is oxidized to azo(2,4,6-triphenylbenzene) [1].

electrochemistry cyclic voltammetry oxidation potential redox stability

Research and Industrial Applications Where 2,4,6-Triphenylaniline Provides Differentiated Value


Antidiabetic Lead Discovery with Reduced Gastrointestinal Side Effect Liability

Based on the direct head-to-head evidence showing 10% higher α-glucosidase inhibition than acarbose with no significant α-amylase inhibition difference [1], 2,4,6-triphenylaniline is uniquely positioned as a scaffold for developing selective α-glucosidase inhibitors. The nanoemulsion formulation (124.8 nm particle size, 95.93% encapsulation efficiency) achieving 78.5% α-glucosidase inhibition and sustained 48-hour release [2] provides a validated drug delivery platform for advancing this compound toward in vivo efficacy studies in type 2 diabetes mellitus.

Ultrasensitive Fluorescent Hydrazine Detection for Environmental and Biomedical Monitoring

The 2,4,6-triphenylaniline-derived AIEgen SB3 achieves a hydrazine detection limit of 0.054 µM—significantly outperforming structurally similar triphenylaniline derivatives SB1 (2.8 µM) and SB2 (2.2 µM) [3]. With demonstrated cell membrane permeability and intracellular hydrazine detection capability [3], this compound series enables real-time, on-site fluorogenic hydrazine sensing for both environmental water/soil monitoring and live-cell imaging applications in toxicology research.

β-Diketiminate Ligand Design for Enhanced C–H Activation Catalysis

The 2,4,6-tri(phenyl)phenyl N-substituent on β-diketiminate ligands eliminates weak benzylic C–H bonds present in the widely used 2,6-diisopropylphenyl analogue, while simultaneously increasing steric access to the iron center for enhanced C–H bond activation rates . This ligand architecture is particularly valuable for iron-catalyzed hydrogen atom transfer reactions where ligand decomposition through intramolecular C–H activation must be avoided.

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